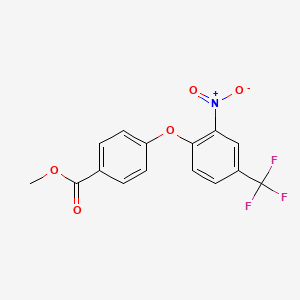

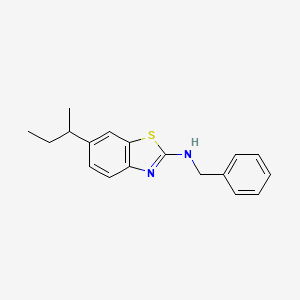

![molecular formula C16H15F5N4 B3013023 4-{4-[(2,5-二氟苯基)甲基]哌嗪-1-基}-6-(三氟甲基)嘧啶 CAS No. 2097857-19-5](/img/structure/B3013023.png)

4-{4-[(2,5-二氟苯基)甲基]哌嗪-1-基}-6-(三氟甲基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine, commonly known as DFP-10825, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biochemical and physiological processes in the body.

科学研究应用

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Inhibitors of Human Equilibrative Nucleoside Transporters

Equilibrative nucleoside transporters (ENTs) play a vital role in nucleotide synthesis, regulation of adenosine function and chemotherapy . Our previous study has demonstrated that 4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N- (naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . The results of the [ 3 H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 . However, the addition of the methyl group to the meta position or the ethyl or oxymethyl group to the para position of this benzene moiety could regain the inhibitory activity on both ENT1 and ENT2 .

作用机制

Target of Action

The primary target of this compound is related to neuroprotection . Neuroprotection is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

The compound’s mode of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound interacts with its targets to inhibit these processes, thereby potentially exerting a neuroprotective effect .

Biochemical Pathways

The affected biochemical pathways include the ER stress pathway, the apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways by the compound can lead to downstream effects such as reduced inflammation and cell death, which can contribute to its neuroprotective properties .

Pharmacokinetics

The compound has been screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models , suggesting that it may have suitable pharmacokinetic properties for these applications.

Result of Action

The result of the compound’s action is a potential reduction in neuroinflammation and cell death, contributing to its neuroprotective effects . This is achieved through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the synthesis of the compound involves specific conditions such as a nitrogen gas atmosphere . Additionally, the compound’s biological activities, including antiviral, anticancer, antioxidant, antimicrobial, anti-Alzheimer, anti-inflammatory, and neuroprotective properties, suggest that it may be influenced by various environmental factors .

属性

IUPAC Name |

4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F5N4/c17-12-1-2-13(18)11(7-12)9-24-3-5-25(6-4-24)15-8-14(16(19,20)21)22-10-23-15/h1-2,7-8,10H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLAWDQWLCUEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F5N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

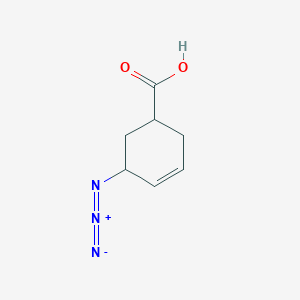

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)

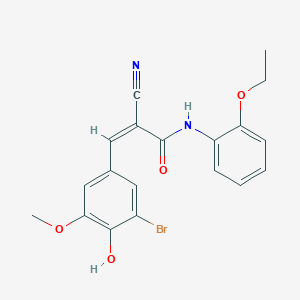

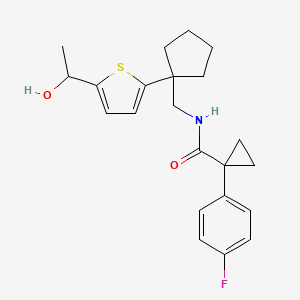

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)

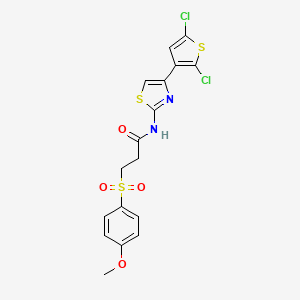

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)

![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)